Milademetan
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Overview
Description
It has shown significant promise in preclinical and clinical studies for its ability to restore wild-type p53 activity in various cancer models . The compound is particularly noted for its potential in treating cancers with wild-type p53, such as liposarcoma, Ewing’s sarcoma, osteosarcoma, and leukemia .
Preparation Methods
The synthetic routes and reaction conditions for Milademetan are not extensively detailed in publicly available sources. it is known that this compound is synthesized through a series of organic reactions involving complex intermediates and specific reaction conditions to ensure the desired stereochemistry and functional group placement . Industrial production methods likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Milademetan undergoes various chemical reactions, primarily focusing on its interaction with the MDM2 protein. The compound binds to MDM2, preventing its interaction with the tumor suppressor protein p53 . This inhibition leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, or senescence in cancer cells . Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to facilitate the binding and activation processes .
Scientific Research Applications
Milademetan has a wide range of scientific research applications, particularly in the fields of oncology and cancer therapeutics. It has been studied extensively for its potential to treat various cancers, including liposarcoma, Ewing’s sarcoma, osteosarcoma, leukemia, and Merkel cell carcinoma . The compound has shown efficacy in both in vitro and in vivo models, demonstrating its ability to reduce tumor growth and improve survival rates in animal studies . Additionally, this compound is being investigated in clinical trials to evaluate its safety, pharmacokinetics, and efficacy in human patients with advanced solid tumors and lymphomas .
Mechanism of Action
Milademetan exerts its effects by inhibiting the interaction between the MDM2 protein and the tumor suppressor protein p53 . MDM2 is an E3 ubiquitin ligase that binds to p53 and targets it for degradation by the proteasome . By preventing this interaction, this compound stabilizes and activates p53, leading to the transcriptional activation of p53 target genes involved in cell cycle arrest, apoptosis, and senescence . This mechanism of action makes this compound a promising therapeutic agent for cancers with wild-type p53 that rely on MDM2 overexpression for survival .
Comparison with Similar Compounds
Similar compounds in this class include Nutlin-3, RG7112, and AMG 232 . Compared to these compounds, Milademetan has shown higher potency and better oral bioavailability, making it a more attractive candidate for clinical development . Additionally, this compound has demonstrated efficacy in a broader range of cancer models, highlighting its potential as a versatile cancer therapeutic .
Properties
InChI |
InChI=1S/C30H34Cl2FN5O4/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41)/t16-,20+,21+,23-,30-/m1/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAYYVTWKAOAJF-QISPRATLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)N[C@@H]4CC[C@H](OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34Cl2FN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398568-47-2 |
Source
|
Record name | Milademetan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398568472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milademetan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15257 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Milademetan | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3I80TLN7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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